molecular formula C32H30F6N8O3 B12759305 3H-1,2,4-Triazol-3-one, 4-(4-(4-((1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1-piperazinyl)-3-fluorophenyl)-2,4-dihydro-2-((4-(trifluoromethoxy)phenyl)methyl)- CAS No. 227103-93-7

3H-1,2,4-Triazol-3-one, 4-(4-(4-((1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1-piperazinyl)-3-fluorophenyl)-2,4-dihydro-2-((4-(trifluoromethoxy)phenyl)methyl)-

Cat. No.: B12759305
CAS No.: 227103-93-7
M. Wt: 688.6 g/mol
InChI Key: WYVLGGLILXPIQP-ROTAYESASA-N
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Description

3H-1,2,4-Triazol-3-one, 4-(4-(4-((1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1-piperazinyl)-3-fluorophenyl)-2,4-dihydro-2-((4-(trifluoromethoxy)phenyl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Functional Group Interconversions: Introduction of various functional groups such as hydroxyl, fluorine, and trifluoromethoxy groups.

    Coupling Reactions: Use of coupling agents to link different molecular fragments.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst or catalyst precursor in various chemical reactions.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

Medicine

    Pharmaceuticals: The compound may be used as a lead compound in drug discovery for the treatment of various diseases.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Agrochemicals: The compound may be used in the development of pesticides and herbicides.

    Coatings: It can be used in coatings to provide protective and functional properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Interaction with nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

    Fluconazole: A triazole antifungal agent with a similar structural motif.

    Voriconazole: Another triazole antifungal with enhanced activity.

Uniqueness

The uniqueness of 3H-1,2,4-Triazol-3-one, 4-(4-(4-((1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1-piperazinyl)-3-fluorophenyl)-2,4-dihydro-2-((4-(trifluoromethoxy)phenyl)methyl)- lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

227103-93-7

Molecular Formula

C32H30F6N8O3

Molecular Weight

688.6 g/mol

IUPAC Name

4-[4-[4-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]piperazin-1-yl]-3-fluorophenyl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C32H30F6N8O3/c1-21(31(48,17-44-19-39-18-40-44)26-8-4-23(33)14-27(26)34)42-10-12-43(13-11-42)29-9-5-24(15-28(29)35)45-20-41-46(30(45)47)16-22-2-6-25(7-3-22)49-32(36,37)38/h2-9,14-15,18-21,48H,10-13,16-17H2,1H3/t21-,31-/m1/s1

InChI Key

WYVLGGLILXPIQP-ROTAYESASA-N

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(CC3)C4=C(C=C(C=C4)N5C=NN(C5=O)CC6=CC=C(C=C6)OC(F)(F)F)F

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(CC3)C4=C(C=C(C=C4)N5C=NN(C5=O)CC6=CC=C(C=C6)OC(F)(F)F)F

Origin of Product

United States

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